molecular formula C6H4NNaO3 B1294488 Sodium 2-nitrophenolate CAS No. 824-39-5

Sodium 2-nitrophenolate

Cat. No. B1294488
Key on ui cas rn: 824-39-5
M. Wt: 161.09 g/mol
InChI Key: AXKBOWBNOCUNJL-UHFFFAOYSA-M
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Patent
US04806607

Procedure details

A solution of sodium nitrophenoxide is prepared by slowly adding a solution of 4-nitrophenol (119.6 g, 0.86 moles) in 285 mls tetrahydrofuran to a cooled slurry of sodium hydride (34.4 g of a 60% mineral oil dispersion, 0.86 moles) in 285 mls tetrahydrofuran. This solution is slowly added to the flask containing the phosphazene mixture. The resulting solution is refluxed for sixty-five hours. After this time the reaction mixture is cooled, filtered to remove sodium chloride and washed with hot tetrahydrofuran. The filtrate is concentrated, poured over crushed ice and macerated. The gummy oil is washed with large quantities of water and methanol, and dried in a dessicator to yield 71.6 of of a light brown solid (30% yield based on the phosphazene starting material). 31P NMR (DMSO) δ8.8(m), δ-12.8 (m); 1H NMR (DMSO-d6) δ8.1 (d, J=7 Hz), δ7.4-6.7 (unresolved), relative intensities 1:5.
Quantity
119.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphazene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+:12].[O:13]1CCCC1>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O-:13])([O-:3])=[O:2].[Na+:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
119.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
285 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
285 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
phosphazene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution is slowly added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for sixty-five hours
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove sodium chloride
WASH
Type
WASH
Details
washed with hot tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
WASH
Type
WASH
Details
The gummy oil is washed with large quantities of water and methanol
CUSTOM
Type
CUSTOM
Details
dried in a dessicator

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C([O-])C=CC=C1.[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04806607

Procedure details

A solution of sodium nitrophenoxide is prepared by slowly adding a solution of 4-nitrophenol (119.6 g, 0.86 moles) in 285 mls tetrahydrofuran to a cooled slurry of sodium hydride (34.4 g of a 60% mineral oil dispersion, 0.86 moles) in 285 mls tetrahydrofuran. This solution is slowly added to the flask containing the phosphazene mixture. The resulting solution is refluxed for sixty-five hours. After this time the reaction mixture is cooled, filtered to remove sodium chloride and washed with hot tetrahydrofuran. The filtrate is concentrated, poured over crushed ice and macerated. The gummy oil is washed with large quantities of water and methanol, and dried in a dessicator to yield 71.6 of of a light brown solid (30% yield based on the phosphazene starting material). 31P NMR (DMSO) δ8.8(m), δ-12.8 (m); 1H NMR (DMSO-d6) δ8.1 (d, J=7 Hz), δ7.4-6.7 (unresolved), relative intensities 1:5.
Quantity
119.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphazene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+:12].[O:13]1CCCC1>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O-:13])([O-:3])=[O:2].[Na+:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
119.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
285 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
285 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
phosphazene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution is slowly added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for sixty-five hours
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove sodium chloride
WASH
Type
WASH
Details
washed with hot tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
WASH
Type
WASH
Details
The gummy oil is washed with large quantities of water and methanol
CUSTOM
Type
CUSTOM
Details
dried in a dessicator

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C([O-])C=CC=C1.[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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